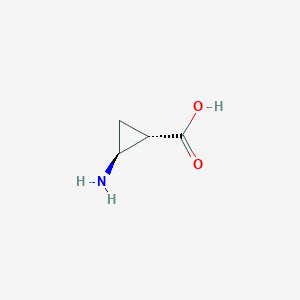
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative with a cyclopropane ring. It is known for its role as a precursor in the biosynthesis of ethylene in plants, which is a crucial hormone for plant growth and development. This compound has garnered significant interest due to its unique structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: (1S,2S)-2-Aminocyclopropane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: In plant biology, it is studied for its role in ethylene biosynthesis and its effects on plant growth.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of (1S,2S)-2-Aminocyclopropane-1-carboxylic acid involves its conversion to ethylene in plants. This process is catalyzed by the enzyme 1-aminocyclopropane-1-carboxylate oxidase. The ethylene produced acts as a signaling molecule, regulating various physiological processes such as fruit ripening, leaf abscission, and stress responses .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: This compound shares a similar structure but differs in its stereochemistry.
Coronamic Acid: Another cyclopropane-containing amino acid with distinct biological activities.
Uniqueness
(1S,2S)-2-Aminocyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which plays a crucial role in its biological activity. Its ability to act as a precursor for ethylene biosynthesis sets it apart from other similar compounds.
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(1S,2S)-2-aminocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m0/s1 |
InChI Key |
LHKAUBTWBDZARW-HRFVKAFMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C(=O)O |
Canonical SMILES |
C1C(C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


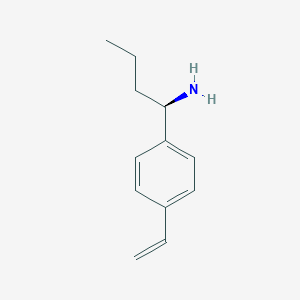
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
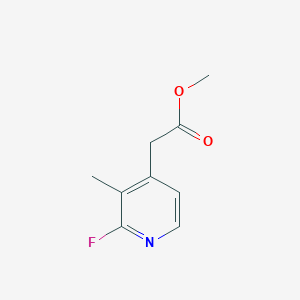
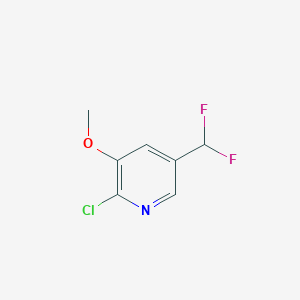


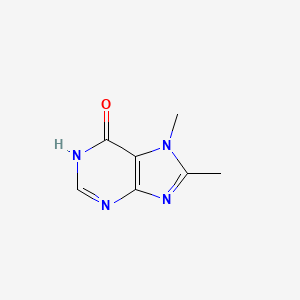
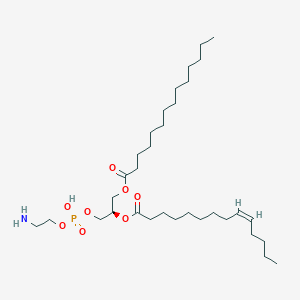
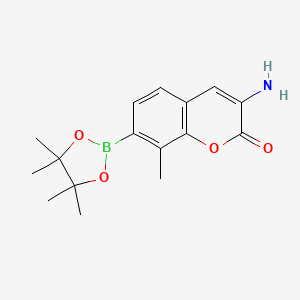
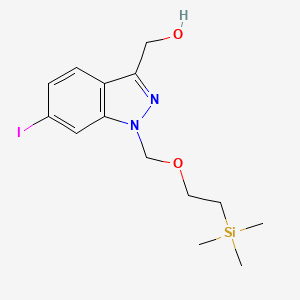
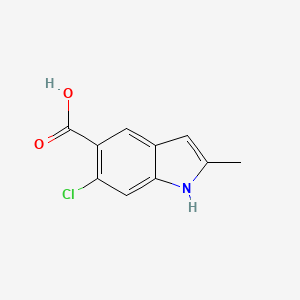
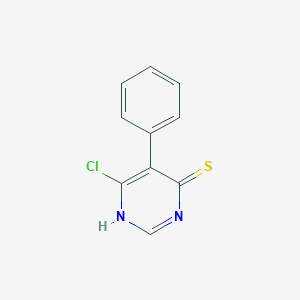
![5-Benzyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine dihydrochloride](/img/structure/B12965590.png)

